molecular formula C21H23F2N3O3 B2602940 N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954084-32-3

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Cat. No.: B2602940
CAS No.: 954084-32-3
M. Wt: 403.43
InChI Key: QSRXFSSKEIZYGD-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide (CAS 954084-32-3) is a synthetic oxalamide derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C21H23F2N3O3 and a molecular weight of 403.4 g/mol, this compound is characterized by several key structural features: an oxalamide core that provides hydrogen-bonding capability critical for molecular interactions, a 2,5-difluorophenyl group that enhances metabolic stability and lipophilicity, and a 2-phenylmorpholino-propyl chain where the morpholino ring offers conformational rigidity, potentially improving binding to hydrophobic pockets in target proteins . The primary research application of this compound is linked to its structural parallels with known Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, such as SNAP-7941 derivatives . MCHR1 is a key target in central nervous system (CNS) research for conditions like obesity and depression, and the specific incorporation of the difluorophenyl group is a common strategy in bioactive molecules designed to target CNS receptors, as it can enhance bioavailability and receptor affinity by reducing oxidative metabolism . The compound's mechanism of action is hypothesized to involve the modulation of such specific receptor targets. Furthermore, its structural motifs suggest potential for broad utility as a building block in the synthesis of more complex molecules and for investigating various biological activities. This product is supplied for in vitro research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O3/c22-16-7-8-17(23)18(13-16)25-21(28)20(27)24-9-4-10-26-11-12-29-19(14-26)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRXFSSKEIZYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 2,5-difluorophenyl group: This step involves the use of a fluorinated phenyl derivative, which is introduced via a nucleophilic substitution reaction.

    Attachment of the morpholine moiety: The morpholine ring is incorporated through a nucleophilic substitution reaction, often using a phenylmorpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Pharmacology: MCHR1 Antagonists

Compounds such as (+)-SNAP-7941 and FE@SNAP share key features with the target oxalamide:

  • Fluorinated aromatic groups : Both the target compound and FE@SNAP incorporate difluorophenyl groups, which enhance bioavailability and receptor affinity by reducing oxidative metabolism .
  • Heterocyclic amines: The morpholino group in the target compound contrasts with piperidinyl groups in SNAP derivatives.

Table 1: Structural and Functional Comparison

Feature Target Oxalamide FE@SNAP 3-Chloro-N-phenyl-phthalimide
Core structure Oxalamide Pyrimidinecarboxylate Phthalimide
Fluorine substituents 2,5-Difluorophenyl 3,4-Difluorophenyl None (Chlorine at C3)
Heterocyclic amine 2-Phenylmorpholino Piperidinyl None
Potential application CNS therapeutics (inferred) MCHR1 antagonist Polyimide monomer

Functional Group Impact on Properties

  • Oxalamide vs. Phthalimide : The oxalamide core (N-C-O-C-O-N) allows for bidirectional hydrogen bonding, unlike the planar, aromatic phthalimide structure. This difference may influence solubility and polymer compatibility .
  • Chlorine vs. Fluorine : Chlorine in 3-chloro-N-phenyl-phthalimide increases electronegativity and steric bulk compared to fluorine, affecting reactivity in polymerization .

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolic Stability : Fluorine atoms in the target compound and FE@SNAP reduce CYP450-mediated metabolism, extending half-life .
  • Receptor Binding: The morpholino-propyl chain may offer better selectivity for CNS targets compared to piperidinyl groups, which are more common in peripheral receptors.

Research Findings and Limitations

  • However, morpholino groups could alter binding kinetics .

Biological Activity

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N'-(2,5-difluorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
  • Molecular Formula : C21H23F2N3O3
  • Molecular Weight : 403.4 g/mol
  • CAS Number : 954084-32-3

The structure features a difluorophenyl group and a morpholine moiety, which may contribute to its pharmacological properties. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxalamide Core : Reacting oxalyl chloride with an appropriate amine.
  • Introduction of the 2,5-Difluorophenyl Group : Via nucleophilic substitution using a fluorinated phenyl derivative.
  • Attachment of the Morpholine Moiety : Incorporating the morpholine ring through another nucleophilic substitution reaction.

These steps can be optimized for yield and purity using advanced synthetic techniques.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:

  • Inhibition of Cell Proliferation : The compound has been shown to reduce cell viability in cancer cells through dose-dependent responses.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed, leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against a range of pathogens. Preliminary studies suggest:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : Likely involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in cancer proliferation and microbial resistance. Detailed mechanisms are still under investigation but may include:

  • Enzyme Inhibition : Targeting kinases or other critical enzymes in signaling pathways.
  • Receptor Modulation : Altering receptor activity that regulates cell growth and survival.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivitySignificant inhibition of cancer cell lines with IC50 values in low micromolar range.
Study 2Antimicrobial PropertiesEffective against MRSA and E. coli with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Study 3Mechanistic InsightsInduction of apoptosis via caspase activation pathways confirmed through flow cytometry analysis.

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